![molecular formula C20H17FN2O4 B2708254 1-[(4-fluorophenyl)methoxy]-N-(2-methoxyphenyl)-2-oxopyridine-3-carboxamide CAS No. 868678-16-4](/img/structure/B2708254.png)
1-[(4-fluorophenyl)methoxy]-N-(2-methoxyphenyl)-2-oxopyridine-3-carboxamide
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Description
1-[(4-fluorophenyl)methoxy]-N-(2-methoxyphenyl)-2-oxopyridine-3-carboxamide, also known as FLAP inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is known for its ability to inhibit the 5-lipoxygenase-activating protein (FLAP), which is an essential protein for the production of leukotrienes, a group of inflammatory mediators.
Scientific Research Applications
Kinase Inhibition and Cancer Research
Research has focused on the development of compounds for selective inhibition of the Met kinase superfamily, with specific compounds demonstrating significant potential in inhibiting tumor growth in preclinical models. The compound BMS-777607, closely related in structure, showed complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration, advancing into phase I clinical trials due to its favorable pharmacokinetic and safety profiles (G. M. Schroeder et al., 2009).
Radiotracer Development for PET Imaging
Another field of application is the development of PET radiotracers for studying specific receptors in the brain. A study synthesized a compound aimed at studying CB1 cannabinoid receptors in the animal brain, demonstrating the feasibility of nucleophilic displacement with [18F]fluoride for imaging applications (†. R. Katoch-Rouse & A. Horti, 2003).
Alzheimer's Disease Research
Compounds structurally similar to the subject compound have been used as molecular imaging probes for quantifying serotonin 1A receptor densities in the brains of Alzheimer's disease patients, showing significant correlation with clinical symptoms and offering insights into the disease's progression (V. Kepe et al., 2006).
Synthetic Methodologies
There is ongoing research into the development of synthetic methodologies for compounds with similar structures, aiming at improving yield and confirming structural properties through NMR and MS spectrum analysis. These methodologies contribute to the broader application of these compounds in medicinal chemistry and drug development (Zhihui Zhou et al., 2021).
Neuropharmacology
Research into the role of orexin-1 receptor mechanisms on compulsive food consumption has utilized compounds similar to the one to explore pharmacological treatments for binge eating and possibly other eating disorders with a compulsive component, indicating a major role of OX1R mechanisms (L. Piccoli et al., 2012).
properties
IUPAC Name |
1-[(4-fluorophenyl)methoxy]-N-(2-methoxyphenyl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O4/c1-26-18-7-3-2-6-17(18)22-19(24)16-5-4-12-23(20(16)25)27-13-14-8-10-15(21)11-9-14/h2-12H,13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUBEDVNUDBBMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)OCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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